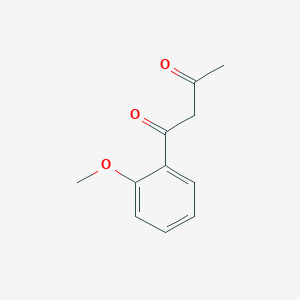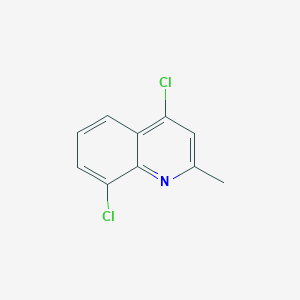
4,8-Dichloro-2-methylquinoline
Übersicht
Beschreibung
4,8-Dichloro-2-methylquinoline is a chemical compound with the molecular formula C10H7Cl2N . It is used in various scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Synthesis Analysis
The synthesis of 4,8-Dichloro-2-methylquinoline involves several steps. Chlorination of 4-hydroxy-8-methylquinolin-2 (1 H )-one with a mixture of phosphoryl chloride and phosphorus pentachloride afforded 2,4-dichloro-8-methylquinoline. Acid hydrolysis of dichloroquinoline, using dilute dichloroacetic acid, furnished 4-chloro-8-methylquinolin-2 (1 H )-one. Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1 H )-thione .Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-2-methylquinoline is characterized by a nitrogen-containing bicyclic compound. The empirical formula is C10H7Cl2N and the molecular weight is 212.08 .Chemical Reactions Analysis
4,8-Dichloro-2-methylquinoline exhibits reactivity towards certain nucleophilic substitution reactions at position-4. Thiation, hydrazination, azidation, and amination reactions lead to the formation of a series of 4-substituted quinolin-2-ones (or 2-thiones) .Physical And Chemical Properties Analysis
4,8-Dichloro-2-methylquinoline is a solid at room temperature. It has a molecular weight of 212.08 and its SMILES string is Cc1cc (Cl)c2cccc (Cl)c2n1 .Wissenschaftliche Forschungsanwendungen
-
Chemistry of Substituted Quinolinones
- Summary of the Application : The synthesis of 4-chloro-8-methylquinolin-2 (1H)-one and its thione analogue is described . Some nucleophilic substitution reactions of the 4-chloro group were carried out to get new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido and amino derivatives, which are of important synthetic use .
- Methods of Application : The synthesis involved chlorination of 4-hydroxy-8-methylquinolin-2 (1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride . Acid hydrolysis of the resulting dichloroquinoline using dilute dichloroacetic acid furnished 4-chloro-8-methylquinolin-2 (1H)-one . Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1H)-thione .
- Results or Outcomes : The structure of the new compounds was established by their elemental analysis, IR and 1H-NMR spectra . Also, the mass fragmentation pattern of some products is discussed .
-
Synthesis and Therapeutic Potential of Quinoline Derivatives
- Summary of the Application : A new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives was developed . The antimicrobial potential of the synthesized derivatives was evaluated .
- Methods of Application : The chemical structure of these derivatives was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies . The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
- Results or Outcomes : The results of the antimicrobial evaluation are not specified in the source .
-
Antimicrobial Activity of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Methods of Application : The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
- Results or Outcomes : The results of the antimicrobial evaluation are not specified in the source .
-
Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2 (1H)-one
- Summary of the Application : The synthesis of 4-chloro-8-methylquinolin-2 (1H)-one and its thione analogue is described . Some nucleophilic substitution reactions of the 4-chloro group were carried out to get new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido and amino derivatives, which are of important synthetic use .
- Methods of Application : The synthesis involved chlorination of 4-hydroxy-8-methylquinolin-2 (1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride . Acid hydrolysis of the resulting dichloroquinoline using dilute dichloroacetic acid furnished 4-chloro-8-methylquinolin-2 (1H)-one . Heating of this compound with phosphorus pentasulfide gave its thio-isomer 4-chloro-8-methylquinoline-2 (1H)-thione .
- Results or Outcomes : The structure of the new compounds was established by their elemental analysis, IR and 1H-NMR spectra . Also, the mass fragmentation pattern of some products is discussed .
-
Antimicrobial Activity of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- Methods of Application : The antimicrobial potential of the synthesized derivatives was evaluated using tube dilution technique against Gram-negative (E. coli and Salmonella typhimurium) and Gram-positive (Staphylococcus) bacteria .
- Results or Outcomes : The results of the antimicrobial evaluation are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,8-dichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOVSFHFYHSADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488854 | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-2-methylquinoline | |
CAS RN |
75896-69-4 | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75896-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-Dichloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



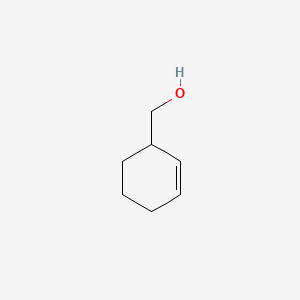
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
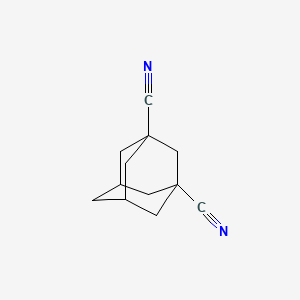
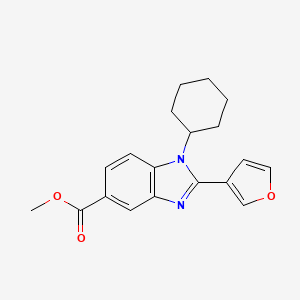
![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
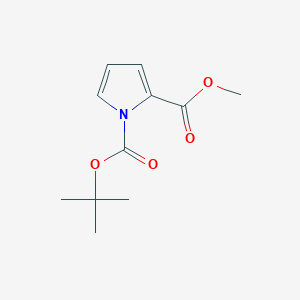

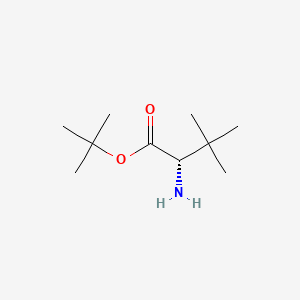

![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)
